molecular formula C8H5BrO3 B112580 3-Bromo-5-formylbenzoic acid CAS No. 398119-27-2

3-Bromo-5-formylbenzoic acid

Cat. No. B112580
M. Wt: 229.03 g/mol
InChI Key: NQFXEXFUWOVHGW-UHFFFAOYSA-N
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Description

3-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance that is stored at temperatures between 2-8 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-formylbenzoic acid is represented by the InChI code 1S/C8H5BrO3/c9-7-2-5 (4-10)1-6 (3-7)8 (11)12/h1-4H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-formylbenzoic acid is a solid substance . and should be stored at temperatures between 2-8 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Bromo-5-formylbenzoic acid and similar compounds are utilized in the synthesis of various biologically significant compounds. For example, efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate in the production of biologically important compounds, has been achieved from related bromo compounds using continuous flow-flash chemistry (Seto et al., 2019).
  • This compound and its analogs are involved in nucleophilic substitution reactions. For instance, isomeric formyl-substituted selenols and thiols are obtained by substituting the bromine atom in analogous bromo-formyl compounds, which are further used to synthesize various Schiff bases (Litvinov et al., 1979).

Molecular Recognition Studies

  • 3-Bromo-5-formylbenzoic acid derivatives are used in molecular recognition studies. For example, molecular adducts involving its derivatives show specific interaction patterns through hydrogen bonding, which are crucial in understanding molecular recognition processes (Varughese & Pedireddi, 2006).

Enzyme Engineering

  • Derivatives of 3-Bromo-5-formylbenzoic acid are used as molecular probes in enzyme engineering. They help in understanding the reaction dynamics between transketolase and aromatic aldehydes, which is significant in biochemical research (Payongsri et al., 2012).

Synthesis of Heterocyclic Compounds

  • 3-Bromo-5-formylbenzoic acid and its analogs play a role in the synthesis of heterocyclic compounds, such as isothiocoumarin derivatives. These compounds have potential applications in pharmaceuticals and organic chemistry (Pokhodylo et al., 2010).

Safety And Hazards

The safety information for 3-Bromo-5-formylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

3-bromo-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXEXFUWOVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-formylbenzoic acid

CAS RN

398119-27-2
Record name 3-Bromo-5-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a round bottom flask were combined 3-formylbenzoic acid (10.0 g, 66.6 mmol) and sulfuric acid (653 g, 6.66 mol). N-Bromosuccinimide (14.23 g, 79.9 mmol) was added portion wise over a 10 minute period and the reaction was stirred at room temperature for 3 h upon which the mixture was poured over ice. The white precipitate that formed was filtered, washed with cold water (5×100 mL), and recrystallized from water-ethanol to afford the title compound as a white solid (12.98 g, 76.6%). LC-MS: 227.0 [M−1]−; 1H NMR (400 MHz, DMSO-d6): 10.05 (s, 1H), 8.40 (t, 1H, J=1.5 Hz), 8.3 (d, 2H, J=1.5 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
653 g
Type
reactant
Reaction Step Two
Quantity
14.23 g
Type
reactant
Reaction Step Three
Yield
76.6%

Synthesis routes and methods II

Procedure details

A solution of 3-formyl-benzoic acid (10.8 g) in H2SO4 (100 mL) is warmed to 60° C. before N-bromo-succinimide (13.4 g, 75.5 mmol) was added in 3 portions every 15 min. After complete addition, stirring was continued for 2 h at 60° C. The mixture is poured onto 1000 g of ice. The precipitate that formed was collected, washed with water and dried under high vacuum to give 3-formyl-5-bromo-benzoic acid as a white powder (15.1 g). LC-MS*: tR=0.39 min, [M+H]+=227.03.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YH Jung, J Yu, Z Wen, V Salmaso… - Journal of medicinal …, 2020 - ACS Publications
Various heteroaryl and bicyclo-aliphatic analogues of zwitterionic biaryl P2Y 14 receptor (P2Y 14 R) antagonists were synthesized, and affinity was measured in P2Y 14 R-expressing …
Number of citations: 20 pubs.acs.org
K Oh - 2004 - search.proquest.com
Imine metathesis between m-phenylene ethynylene oligomers of various lengths was performed either in acetonitrile, a solvent in which oligomers containing 8 or more repeat units …
Number of citations: 2 search.proquest.com

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